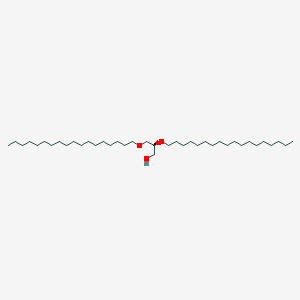

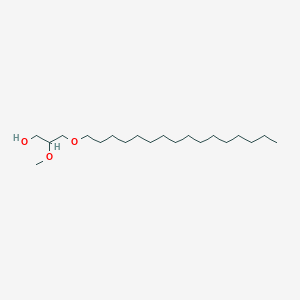

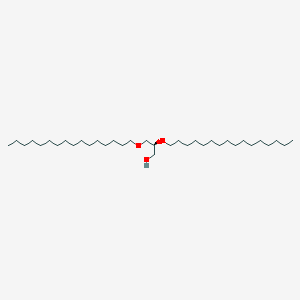

1-O-Hexadecyl-2-O-methyl-rac-glycerol

Übersicht

Beschreibung

Hexadecyl Methyl Glycerol is a synthetic diacylglycerol with a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position. It is known for its ability to inhibit protein kinase C activity in human neutrophils, which prevents the respiratory burst induced by certain stimuli .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadecyl Methyl Glycerol can be synthesized through the etherification of glycerol with long-chain alcohols. The process involves the use of homogeneous acid catalysts to facilitate the reaction. The reaction conditions typically include elevated temperatures and specific molar ratios of glycerol to the alcohol .

Industrial Production Methods: In industrial settings, the production of Hexadecyl Methyl Glycerol involves the direct etherification of glycerol with fatty alcohols. This method faces challenges such as poor miscibility between reactants and high viscosity of glycerol, which can hinder mass transfer in the reaction medium . Despite these challenges, the synthesis can be optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Reaktionstypen: Hexadecylmethylglycerol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Sie kann reduziert werden, um einfachere Glycerin-Derivate zu bilden.

Substitution: Die Hexadecyl- und Methylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitutionsreaktion.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Glycerin-Derivate, reduzierte Glycerin-Verbindungen und substituierte Glycerinäther.

Wissenschaftliche Forschungsanwendungen

Hexadecylmethylglycerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Diacylglycerol-Analoga verwendet.

Biologie: Die Verbindung wird in Studien verwendet, die die Hemmung der Protein-Kinase-C und ihre Auswirkungen auf zelluläre Prozesse untersuchen.

Medizin: Forschung hat ihre potenziellen therapeutischen Anwendungen bei der Modulation von Immunantworten und Entzündungen untersucht.

Industrie: Hexadecylmethylglycerol wird bei der Herstellung von Speziallipiden und als Additiv in verschiedenen industriellen Prozessen verwendet

5. Wirkmechanismus

Hexadecylmethylglycerol übt seine Wirkungen durch Hemmung der Protein-Kinase-C-Aktivität aus. Diese Hemmung erfolgt durch das strukturelle Analogon von Diacylglycerol, das mit natürlichem Diacylglycerol um die Bindung an Protein-Kinase-C konkurriert. Die Hemmung von Protein-Kinase-C verhindert die Aktivierung nachgeschalteter Signalwege, was zur Unterdrückung des respiratorischen Bursts in humanen Neutrophilen führt .

Ähnliche Verbindungen:

Hexadecylacetylglycerol: Ein Analogon von Diacylglycerol, das die Aktivierung von Protein-Kinase-C hemmt.

Glycerylmonododecyläther: Ein weiterer Glycerinäther mit ähnlichen Synthesewegen und Anwendungen

Einzigartigkeit: Hexadecylmethylglycerol ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die es ihm ermöglicht, die Protein-Kinase-C-Aktivität effektiv zu hemmen. Diese Eigenschaft unterscheidet es von anderen Glycerinäthern und macht es wertvoll in der Forschung, die sich auf zelluläre Signalübertragung und Immunmodulation konzentriert .

Wirkmechanismus

Hexadecyl Methyl Glycerol exerts its effects by inhibiting protein kinase C activity. This inhibition occurs through the structural analog of diacylglycerol, which competes with natural diacylglycerol for binding to protein kinase C. The inhibition of protein kinase C prevents the activation of downstream signaling pathways, leading to the suppression of the respiratory burst in human neutrophils .

Vergleich Mit ähnlichen Verbindungen

Hexadecyl Acetyl Glycerol: An analog of diacylglycerol that inhibits protein kinase C activation.

Glyceryl Monododecyl Ether: Another glycerol ether with similar synthetic routes and applications

Uniqueness: Hexadecyl Methyl Glycerol is unique due to its specific structural configuration, which allows it to effectively inhibit protein kinase C activity. This property distinguishes it from other glycerol ethers and makes it valuable in research focused on cellular signaling and immune modulation .

Eigenschaften

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)